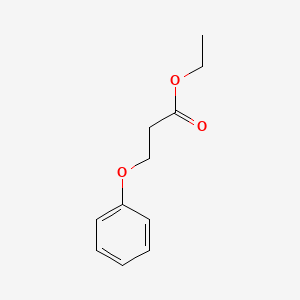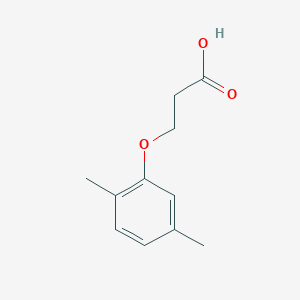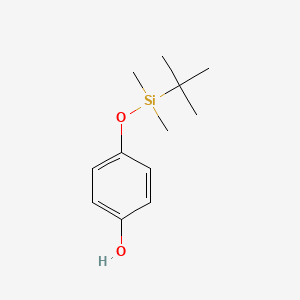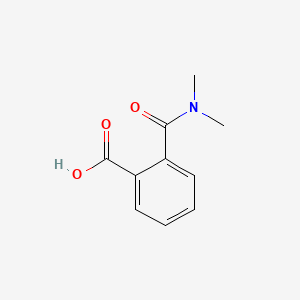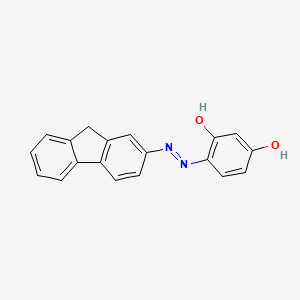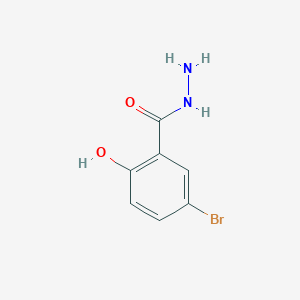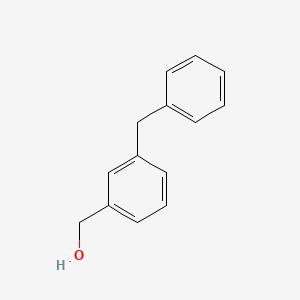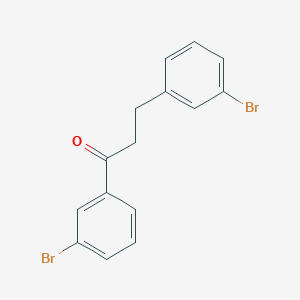
1,3-Bis(3-bromophenyl)propan-1-one
Overview
Description
1,3-Bis(3-bromophenyl)propan-1-one: is an organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06 g/mol . This compound is characterized by the presence of two bromophenyl groups attached to a propanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromophenyl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-bromophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives.
Scientific Research Applications
1,3-Bis(3-bromophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups can form non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1,3-Bis(4-bromophenyl)propan-1-one: Similar structure but with bromine atoms at the 4-position instead of the 3-position.
3’-Bromopropiophenone: A related compound with a single bromophenyl group.
1-(4-bromophenyl)propan-1-one: Another similar compound with a single bromophenyl group at the 4-position.
Uniqueness: 1,3-Bis(3-bromophenyl)propan-1-one is unique due to the presence of two bromophenyl groups at the 3-position, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZYSCKOJMEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


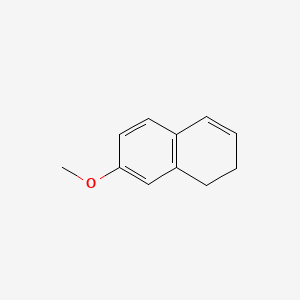

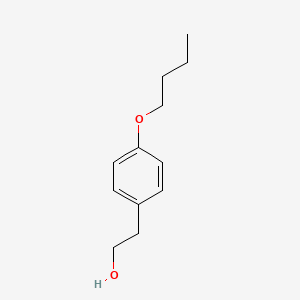
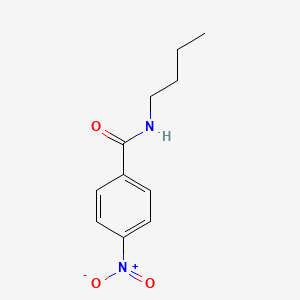
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)
